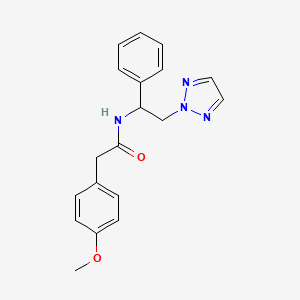

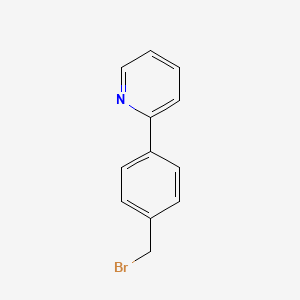

![molecular formula C7H10ClNO4S B2918449 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride CAS No. 2174002-19-6](/img/structure/B2918449.png)

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride” is an organic compound with the molecular formula C7H10ClNO4S . It has a molecular weight of 239.68 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C7H10ClNO4S/c8-14(10,11)4-3-13-7(5-9)1-2-12-6-7/h1-4,6H2 . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Versatile Sulfonating Agent for Amines

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride serves as a versatile sulfonating agent, particularly effective for the sulfonation of amines. Research by Sakamoto et al. (2006) introduced a sulfonating agent that easily converts primary and secondary amines into sulfonated forms with excellent yields. This compound, identified for its stability under various conditions, facilitates the synthesis of activated amines, demonstrating its utility in organic synthesis (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Catalytic Transformations

In catalytic transformations, this sulfonyl chloride has been explored for its potential to act in the regioselective chloroacylations and chlorosulfonylations of epoxy alcohols. The study by Tanveer et al. (2015) highlights its application in organic synthesis, where it aids in the direct generation of O-acylated or O-sulfonylated chlorohydrin diols with significant regioselectivity, showcasing the compound's utility in precise chemical modifications (Tanveer, Jarrah, & Taylor, 2015).

Synthesis of Heterocyclic Compounds

The compound also finds applications in the synthesis of heterocyclic compounds, such as in the work by Dmitrieva et al. (2009), where 3-Cyanopyridine-2-sulfonyl chlorides were synthesized through oxidative chlorination. This process demonstrates the chemical's role in creating complex structures that are pivotal in developing pharmacologically active molecules and materials science (Dmitrieva, Dyadyuchenko, Strelkov, & Kaigorodova, 2009).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H312, H314, H332, H335 indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.

Propiedades

IUPAC Name |

2-(3-cyanooxolan-3-yl)oxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO4S/c8-14(10,11)4-3-13-7(5-9)1-2-12-6-7/h1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCECHDDWOXQNRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C#N)OCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

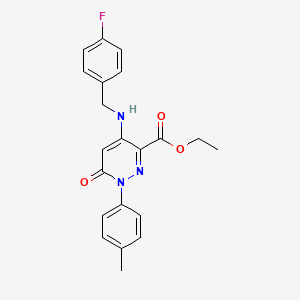

![N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B2918367.png)

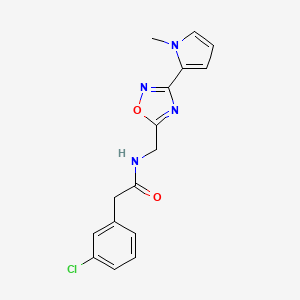

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2918370.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2918374.png)

![2-(3-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2918381.png)

![Ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918383.png)

![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2918385.png)

![(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-1H-pyrazol-3-yl)methanone](/img/structure/B2918388.png)